Cadmium cyanide (Cd(CN)2)

概要

説明

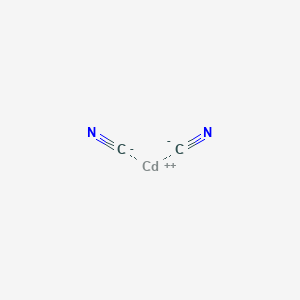

Cadmium cyanide is an inorganic compound with the formula Cd(CN)2 . It is a white crystalline compound that is used in electroplating . It is very toxic, along with other cadmium and cyanide compounds .

Synthesis Analysis

Cadmium cyanide is prepared commercially by treating cadmium hydroxide with hydrogen cyanide . The reaction is as follows: Cd(OH)2 + 2 HCN → Cd(CN)2 + 2 H2O . It can also be generated from tetracyanocadmate .Molecular Structure Analysis

Cadmium cyanide adopts a structure similar to zinc cyanide . Each metal has a tetrahedral coordination sphere, and cyanide ligands interconnect pairs of metal centers . Two of the resulting diamondoid structures are interpenetrated .Chemical Reactions Analysis

Cadmium cyanide contracts not only on heating but also on irradiation by X-rays . This behavior contrasts that observed in other beam-sensitive materials, for which X-ray exposure drives lattice expansion .Physical And Chemical Properties Analysis

Cadmium cyanide is a white cubic crystal . It has a density of 2.226 g/cm3 . It is slightly soluble in alcohol and dissolves in alkali, metal cyanides, and hydroxides .科学的研究の応用

Negative X-ray Expansion

Cadmium cyanide is known for its strong and isotropic negative thermal expansion (NTE) effect . Interestingly, this NTE is actually X-ray-exposure dependent . Cadmium cyanide contracts not only on heating but also on irradiation by X-rays . This phenomenon is referred to as ‘negative X-ray expansion’ (NXE) . The insights and methodologies presented in this field act as a starting point for future systematic studies of X-ray induced effects in functional materials .

X-ray Expansion Coefficient

The study of X-ray radiation effects is well-established in the field of macromolecular crystallography (MX), but it is only starting to be explored in functional inorganic materials and small molecules . Cadmium cyanide is used in the first systematic study of X-ray expansion dose effects in an inorganic functional material .

X-ray–Phonon Coupling

The negative thermal expansion in cadmium cyanide is driven by low energy phonons with negative Grüneisen parameters . This suggests a degree of X-ray–phonon coupling in this material .

Coordination Polymers

Cadmium cyanide is a flexible coordination polymer . It forms three-dimensional porous coordination polymers with alkoxyethanols . The structures of these polymers change according to the guest , forming a mineralomimetic framework .

Electrodeposition

Cadmium cyanide is used as an electrolyte for electrodeposition of thin metallic cadmium coatings on metal to protect against corrosion . Like zinc cyanide, cadmium cyanide is fairly soluble in water, which is unusual for transition metal cyanides .

NMR Studies

Cadmium cyanide is used in Nuclear Magnetic Resonance (NMR) studies . The arrangements of cyanides in a Cd(CN)2 host are disordered, as shown by 113Cd–CP/MAS NMR .

作用機序

Target of Action

Cadmium cyanide (Cd(CN)2) is a flexible coordination polymer . Its primary targets are the electric dipole moments of cyanide ions . These ions assume the role of magnetic pseudospins .

Mode of Action

The interaction of Cd(CN)2 with its targets results in a phenomenon known as negative thermal expansion (NTE) . This behavior contrasts that observed in other beam-sensitive materials, for which X-ray exposure drives lattice expansion .

Biochemical Pathways

The biochemical pathways affected by Cd(CN)2 are related to its spin-ice physics . The electric dipole moments of cyanide ions in Cd(CN)2 assume the role of magnetic pseudospins . The difference in energy scale reflects the increased strength of electric vs magnetic dipolar interactions . As a result, spin-ice physics influences the structural behavior of Cd(CN)2 even at room temperature .

Pharmacokinetics

It is known that cd(cn)2 is fairly soluble in water, which is unusual for transition metal cyanides . This solubility could potentially impact its bioavailability.

Result of Action

The result of Cd(CN)2’s action is a strong and isotropic negative thermal expansion (NTE) effect . This NTE is actually X-ray-exposure dependent . This behavior is unique and contrasts that observed in other beam-sensitive materials .

Action Environment

The action of Cd(CN)2 is influenced by environmental factors such as temperature and X-ray exposure . The NTE effect of Cd(CN)2 is observed across a temperature range of 150–750 K . Furthermore, the NTE effect is also dependent on X-ray exposure . This highlights the potential for exploiting X-ray exposure in the design of functional materials .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

cadmium(2+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Cd/c2*1-2;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMJUOSYSOOPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd(CN)2, C2CdN2 | |

| Record name | cadmium cyanide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_cyanide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Slightly soluble in water (1.71 g/100mL at 15 deg C); [Merck Index] | |

| Record name | Cadmium cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cadmium cyanide (Cd(CN)2) | |

CAS RN |

542-83-6 | |

| Record name | Cadmium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium cyanide (Cd(CN)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does X-ray exposure affect Cadmium Cyanide differently compared to other materials?

A1: Unlike many materials where X-ray exposure causes lattice expansion, Cadmium Cyanide exhibits a phenomenon called 'negative X-ray expansion' (NXE) []. This means the material contracts upon irradiation with X-rays. Researchers believe this effect stems from the interaction between X-rays and the dynamic "flipping" of cyanide units within the Cadmium Cyanide structure [].

Q2: What makes Cadmium Cyanide's thermal expansion notable?

A2: Cadmium Cyanide displays strong isotropic negative thermal expansion (NTE) []. While many materials expand when heated, Cadmium Cyanide contracts. Interestingly, this NTE is influenced by X-ray exposure, showcasing a complex interplay between temperature, irradiation, and structural changes [].

Q3: What is significant about the low-temperature behavior of Cadmium Cyanide?

A3: X-ray irradiation impacts the nature of the low-temperature phase transition in Cadmium Cyanide []. This finding underscores the significant influence of X-ray exposure on the material's behavior across a range of temperatures.

Q4: Can Cadmium Cyanide's structure be manipulated?

A4: Yes, research indicates that Cadmium Cyanide can undergo topological rearrangement within a single crystal. This transformation shifts the structure from a 3D honeycomb network to a diamond net [], highlighting the material's structural flexibility.

Q5: Are there any magnetic properties associated with Cadmium Cyanide?

A5: While not extensively discussed in the provided abstracts, one paper mentions "spin-ice physics" in connection with Cadmium Cyanide []. This suggests the potential for interesting magnetic behavior within the material, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)